Sodium citrate
Description
This compound is the sodium salt of citric acid. It is white, crystalline powder or white, granular crystals, slightly deliquescent in moist air, freely soluble in water, practically insoluble in alcohol. Like citric acid, it has a sour taste. From the medical point of view, it is used as alkalinizing agent. It works by neutralizing excess acid in the blood and urine. It has been indicated for the treatment of metabolic acidosis.
This compound is the sodium salt of citrate with alkalinizing activity. Upon absorption, this compound dissociates into sodium cations and citrate anions; organic citrate ions are metabolized to bicarbonate ions, resulting in an increase in the plasma bicarbonate concentration, the buffering of excess hydrogen ion, the raising of blood pH, and potentially the reversal of acidosis. In addition, increases in free sodium load due to this compound administration may increase intravascular blood volume, facilitating the excretion of bicarbonate compounds and an anti-urolithic effect.
Sodium salts of citric acid that are used as buffers and food preservatives. They are used medically as anticoagulants in stored blood, and for urine alkalization in the prevention of KIDNEY STONES.
See also: sodium chloride; this compound, unspecified form (component of); Anticoagulant this compound solution (has subclass) ... View More ...
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXKRNGNAMMEHJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026363 | |
| Record name | Trisodium citrate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC], WHITE GRANULES OR POWDER. | |
| Record name | Sodium citrate, anhydrous | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7645 | |
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| Record name | SODIUM CITRATE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
29.4g/L, Solubility in water, g/100ml at 25 °C: 42.5 | |
| Record name | Sodium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09154 | |
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| Record name | SODIUM CITRATE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
68-04-2 | |
| Record name | Sodium citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trisodium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDROUS TRISODIUM CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS7A450LGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | SODIUM CITRATE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
>300 °C | |
| Record name | Sodium citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM CITRATE, ANHYDROUS | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Historical Context of Sodium Citrate Research
The journey of sodium citrate (B86180) in research began with its identification and initial applications, which fundamentally transformed certain medical and laboratory practices. caringsunshine.com In 1914, the anticoagulant properties of sodium citrate were independently discovered by Belgian doctor Albert Hustin and Argentine physician Luis Agote. ibms.orgresearchgate.netwikipedia.org This discovery was a landmark achievement, as it addressed the critical issue of blood clotting, a major obstacle in blood transfusion procedures. neversuchinnocence.comhpa.gov.tw
Richard Lewisohn's determination of the correct concentration for anticoagulation in 1915 further solidified its use. wikipedia.orgaabb.org The introduction of a citrate-glucose solution in 1916 by Francis Rous and J.R. Turner permitted blood to be stored for several days, paving the way for the establishment of the first blood depots during World War I. aabb.org These early studies on this compound as an anticoagulant were pivotal, transforming blood transfusions from a direct donor-to-recipient procedure to a more manageable and storable process, thereby saving countless lives. ibms.orgneversuchinnocence.comaabb.org
Significance of Sodium Citrate in Chemical and Biological Systems
Sodium citrate's importance in research stems from its versatile chemical properties, primarily as a buffering and chelating agent, and its integral role in cellular metabolism. atamanchemicals.compatsnap.com
As a conjugate base of the weak citric acid, sodium citrate (B86180) is a highly effective buffering agent, capable of resisting pH changes in a solution. wikipedia.orgpatsnap.comtribioscience.com This property is invaluable in a vast array of biological and chemical experiments where maintaining a stable pH is crucial for the structure and function of proteins, enzymes, and other molecules. patsnap.comontosight.aihimedialabs.com Citrate buffer solutions are widely used in molecular biology techniques such as PCR, DNA sequencing, and protein purification. ontosight.ai
The citrate ion's ability to chelate, or bind to, metal ions is another of its significant characteristics. atamanchemicals.comsinoright.netgetwsu.com This chelating action is the basis for its anticoagulant effect, where it binds to calcium ions in the blood, disrupting the clotting cascade. patsnap.comtribioscience.comhimedialabs.com This same property is utilized in various industrial and laboratory settings, such as water treatment to remove metal ions and in detergents to enhance cleaning efficiency by binding to calcium and magnesium. atamanchemicals.comgetwsu.com
In biological systems, citrate is a key intermediate in the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), a fundamental metabolic pathway for energy production in aerobic organisms. frontiersin.orgnih.govbioscipublisher.com Citrate is formed from the condensation of oxaloacetate and acetyl-CoA and serves as a critical link between carbohydrate, fat, and protein metabolism. himedialabs.comfrontiersin.orgnih.gov Beyond its role in energy production, cytosolic citrate is a source of acetyl-CoA for processes like fatty acid synthesis and protein acetylation. frontiersin.orgnih.govresearchgate.net
Evolution of Research Perspectives on Sodium Citrate
The scientific community's perspective on sodium citrate (B86180) has evolved considerably since its initial use as a simple anticoagulant. Initially, research was heavily focused on its application in blood preservation and transfusion medicine. ibms.orgaabb.org However, as understanding of its chemical properties deepened, its application as a buffering agent and chelating agent in various biochemical and chemical assays became more widespread. ontosight.aigetwsu.comannexechem.com
More recent research has unveiled the more nuanced roles of citrate in cellular signaling and metabolic reprogramming. frontiersin.orgnih.gov Studies in immunometabolism have highlighted that in activated immune cells like macrophages, the Krebs cycle is altered, leading to an accumulation of citrate. frontiersin.orgnih.govresearchgate.net This accumulated citrate is not just a metabolic byproduct but an active signaling molecule that can influence inflammatory responses, fatty acid synthesis, and the production of other bioactive molecules like itaconate. frontiersin.orgnih.govresearchgate.net This shift in perspective has moved sodium citrate from being viewed as a simple exogenous additive to a key endogenous metabolic regulator.
Current Trends and Future Directions in Sodium Citrate Studies
Advanced Synthesis Techniques for this compound
Modern production of this compound has moved beyond simple neutralization reactions to incorporate more complex and controlled processes. These advanced techniques aim to improve yield, purity, and the physical properties of the final product.
Chemical Coprecipitation Methods (e.g., Iron Oxide Nanoparticles)
Chemical coprecipitation is a prominent method for synthesizing nanoparticles, and this compound often plays a crucial role as a stabilizing agent in these processes. rsdjournal.orgunivap.br This technique involves the simultaneous precipitation of a soluble substance and a carrier substance from a solution. In the context of producing iron oxide nanoparticles (IONPs), aqueous solutions of iron (Fe³⁺) and ferrous (Fe²⁺) ions are alkalized under controlled temperature and pH, leading to the formation of IONPs. rsdjournal.orgunivap.br
This compound is introduced as a stabilizer to control the size and morphology of the nanoparticles and to prevent their agglomeration. rsdjournal.orgrsdjournal.org The citrate ions adsorb onto the surface of the nanoparticles, creating a passive layer through electrostatic interactions. rsdjournal.org This stabilization is crucial for the application of these nanoparticles in fields like biomedicine. univap.br The direct co-precipitation method for synthesizing citrate-stabilized superparamagnetic iron oxide nanoparticles (SPIONs) is valued for its convenience and high yield, despite potential drawbacks like high polydispersity and large particle size if not properly controlled. biomedpharmajournal.org
| Parameter | Condition | Outcome | Reference |
| Stabilizer | Trisodium (B8492382) citrate dihydrate | Creates high dispersibility of SPIONs in aqueous solvents. | biomedpharmajournal.org |
| Stirring Speed | 9000 rpm | Optimized condition for suitable hydrodynamic size and zeta potential. | biomedpharmajournal.org |
| Stabilizer Concentration | 1.006 M | Optimized condition for suitable hydrodynamic size and zeta potential. | biomedpharmajournal.org |
| Stabilizer Adsorption Temp. | 90°C | Optimized condition for suitable hydrodynamic size and zeta potential. | biomedpharmajournal.org |
Direct Preparation from Citric Acid Fermentation Broth
A significant advancement in this compound production is its direct recovery from the fermentation broth of citric acid. This approach bypasses several traditional steps, leading to a more streamlined and cost-effective process. google.comnaturefoodtech.com
Solvent extraction offers an alternative to the classical precipitation method for recovering citric acid from fermentation broths. naturefoodtech.comresearchgate.net In this process, an organic solvent, such as a mixture of a tertiary amine and n-octanol, is used to extract citric acid. naturefoodtech.comcapes.gov.br Subsequently, the citric acid is back-extracted from the organic phase into an aqueous solution. naturefoodtech.com To directly produce this compound, the back-extraction can be performed using a sodium hydroxide (B78521) solution instead of pure water. naturefoodtech.comgoogle.com This method reduces production costs and eliminates the generation of calcium sulfate (B86663) waste, thus mitigating environmental pollution. naturefoodtech.com Research has shown that a multi-stage cross-flow extraction can achieve an extraction yield of over 98%. google.com
The traditional method for citric acid recovery involves precipitation with a calcium salt to form calcium citrate. researchgate.net This calcium citrate intermediate can then be used to produce this compound. The process involves reacting the calcium citrate slurry with a solution of sodium carbonate. google.comcftri.res.in This double decomposition reaction yields this compound in solution and a precipitate of calcium carbonate. google.com The resulting this compound solution is then filtered, concentrated, and crystallized. naturefoodtech.comcftri.res.in Studies have shown that while heat does not significantly speed up the reaction between calcium citrate and sodium carbonate, it is necessary to prevent the interference of calcium salts during the concentration step. cftri.res.in
Continuous Crystallization Techniques for Enhanced Purity and Particle Control
Crystallization is a critical step for purifying this compound and controlling its physical properties. ijraset.com Continuous crystallization techniques offer significant advantages over batch processes, including improved purity, reduced production costs, and lower energy consumption. mdpi.com
The control of supersaturation is a key factor in crystallization, as it influences the nucleation and growth rates of crystals, thereby affecting particle size and distribution. encyclopedia.pub For this compound, adjusting the cooling rate between 5 °C and 12 °C/h has been found to be optimal for controlling the particle size within the range of 0.38 to 0.83 mm. mdpi.comencyclopedia.pub The addition of seed crystals is another effective strategy to control primary nucleation and induce crystallization, with the timing and amount of seed addition being crucial for the final product size. mdpi.comencyclopedia.pub For instance, adding seed crystals when the material-to-liquid ratio reaches 1.34 g/mL, combined with a controlled cooling rate, can produce crystal particles with a uniform size. encyclopedia.pub
| Parameter | Optimal Range/Value | Effect | Reference |
| Cooling Rate | 5 °C to 12 °C/h | Controls particle size between 0.38-0.83 mm. | mdpi.comencyclopedia.pub |
| Seed Addition Timing | Material/liquid ratio of 1.34 g/mL | Results in uniform crystal particle size. | encyclopedia.pub |
| pH Range (for calcium citrate) | 4.1 - 4.5 | Produces more homogeneous crystal particles. | mdpi.com |
Role of Activators in this compound Production
In certain synthesis routes, activators are employed to facilitate the reaction and improve product quality. For instance, in the production of this compound from the calcium citrate intermediate, an activator can be used to promote the reaction with sodium carbonate. naturefoodtech.com One such activator is a quaternary ammonium (B1175870) citrate material, which allows the reaction to proceed smoothly, yielding a high-purity this compound product. naturefoodtech.com
In a different context, this compound itself can act as an activator. In the field of cement chemistry, this compound has been shown to enhance the early strength development of certain cement mixtures by promoting the dissolution of mineral phases. researchgate.net Furthermore, in biochemistry, concentrated solutions of this compound can activate prothrombin to thrombin, a key enzyme in blood coagulation. ashpublications.orggoogle.com This activation is an autocatalytic process. ashpublications.org
Crystallization Processes and Control
The industrial production of this compound relies heavily on crystallization to ensure the final product meets specific quality standards related to purity, particle size, and crystal form. mdpi.com The primary crystallization techniques employed are solution crystallization and reactive crystallization, which include methods like evaporation, cooling, and reaction-induced crystallization. mdpi.com The choice and control of these methods are critical for producing high-quality this compound products. mdpi.com
The foundation of crystallization lies in the phenomena of nucleation—the birth of new crystal entities—and their subsequent growth. Both processes are driven by supersaturation, which is the state of a solution containing more dissolved solute than can be held in equilibrium. mdpi.comencyclopedia.pub The interplay between evaporation, cooling, and chemical reactions in industrial processes creates the necessary supersaturation for the nucleation and growth of this compound crystals. mdpi.comencyclopedia.pub
Systematic research into the specific mechanisms of citrate nucleation and growth is not extensive. encyclopedia.pub However, existing studies have focused on how external factors like solvent composition, temperature, and the degree of supersaturation influence these processes, primarily aiming to enhance nucleation and growth rates. encyclopedia.pub For instance, in the production of potassium citrate, optimal nucleation and growth rates were achieved when using seed crystals and maintaining a supersaturation level between 1.05 and 1.15. mdpi.comencyclopedia.pub In another example involving calcium citrate, it was found that uniform crystal nuclei could be formed rapidly in a water and alcohol mixture due to the compound's low solubility in this medium. mdpi.comencyclopedia.pub This process inhibited further growth, allowing for the direct preparation of nano-sized crystals. mdpi.comencyclopedia.pub
Supersaturation is a primary driving force in crystallization, significantly impacting the final crystal morphology and size. google.com A higher level of supersaturation typically leads to rapid nucleation and can result in dendritic or hopper-shaped crystal growth. google.com As the solute concentration and, consequently, the supersaturation level decrease, the rate of crystal growth slows, allowing for the formation of more uniform crystal faces. google.com
The level of supersaturation must be carefully controlled to regulate the nucleation and growth rates, which in turn determines the particle size and distribution of the final this compound product. mdpi.comencyclopedia.pub This control is achieved by optimizing cooling processes, cooling rates, and evaporation and concentration temperatures. mdpi.comencyclopedia.pub
The rate at which a this compound solution is cooled has a direct effect on the particle size of the resulting crystals. mdpi.comencyclopedia.pub Research has shown that for this compound, adjusting the cooling rate to a range of 5°C to 12°C per hour is optimal for both crystal nucleation and growth. mdpi.comencyclopedia.pub This specific cooling rate allows for effective control over the particle size, yielding crystals in the range of 0.38 to 0.83 mm. mdpi.comencyclopedia.pub Maintaining a cooling rate within this range is also crucial for achieving uniformly sized crystal particles, especially when used in conjunction with seed crystals. mdpi.comencyclopedia.pub
| Parameter | Value | Outcome |
|---|---|---|
| Optimal Cooling Rate | 5–12 °C/h | Controlled particle size of 0.38–0.83 mm. mdpi.comencyclopedia.pub |
The addition of seed crystals is a highly effective method for controlling primary nucleation and inducing crystallization. mdpi.comencyclopedia.pub The timing and quantity of seed crystal addition are critical factors that determine the size of the final product. mdpi.comencyclopedia.pub For the production of this compound, research has identified the optimal moment for adding seed crystals to be when the material-to-liquid ratio reaches 1.34 g/mL. mdpi.comencyclopedia.pub By introducing seed crystals at this specific point and maintaining a cooling rate between 5 and 12°C per hour, it is possible to produce crystal particles of a uniform size. mdpi.comencyclopedia.pub Seeding is a crucial step in optimizing product quality and controlling the crystallization process. encyclopedia.pub
| Parameter | Optimal Condition |
|---|---|
| Timing of Addition (Material to Liquid Ratio) | 1.34 g/mL. mdpi.comencyclopedia.pub |
| Cooling Rate | 5–12 °C/h. mdpi.comencyclopedia.pub |
Controlling the particle properties of this compound, such as shape, size, and flowability, is a significant focus in industrial crystallization research, as these characteristics directly impact its functionality in various applications. mdpi.com The ability to precisely prepare products with a specific size distribution is a key research objective. encyclopedia.pub This is often achieved by adjusting the crystallization process parameters. encyclopedia.pub
For instance, the particle size of this compound can be controlled to be within a range of 0.38 to 0.83 mm by maintaining an optimal cooling rate. encyclopedia.pub Beyond cooling rates, another common control strategy involves ensuring the ion concentration or pH of the reaction material is within a specific range. encyclopedia.pub While specific examples for this compound are not detailed, in the case of calcium citrate, the particle size distribution was found to be optimal when the calcium ion concentration was between 0.01 and 1 mol/L. encyclopedia.pub Similarly, for zinc citrate, a pH range of 4.1 to 4.5 resulted in more homogeneous crystal particles. encyclopedia.pub Manufacturers also offer customizable particle size distributions to meet the diverse needs of different applications. lohmann-minerals.com
This compound, the sodium salt of citric acid, can exist in different hydrated forms, meaning it can incorporate water molecules into its crystal structure. turito.compatsnap.com The most common forms are the dihydrate (Na₃C₆H₅O₇·2H₂O) and the pentahydrate. google.comatamanchemicals.com The formation of these hydrates is influenced by temperature. mdpi.com
The dihydrate form can be produced by neutralizing a hot aqueous solution of citric acid with sodium carbonate monohydrate, followed by evaporation to induce crystallization. google.com Another method involves the decomposition of calcium citrate using an alkali metal salt. google.com A specific process for manufacturing this compound dihydrate involves concentrating an aqueous solution of this compound under reduced pressure at a temperature between 47°C and 65°C, and then cooling it to no lower than 47°C. google.com
The various forms of citrate hydrates can have different characteristics, and temperature plays a significant role in determining which hydrate (B1144303) crystallizes. encyclopedia.pub For example, with calcium citrate, the hexahydrate form crystallizes at lower temperatures, while the tetrahydrate forms at higher temperatures, with a conversion point at 51.6°C. encyclopedia.pub
Chelation Chemistry and Metal Ion Sequestration
This compound's mechanism of action is significantly rooted in its ability to act as a chelating agent. The citrate ion, which possesses three carboxyl groups and one hydroxyl group, can bind to various metal ions, effectively sequestering them and preventing their participation in other chemical reactions. testbook.compubcompare.ai This property is central to its physiological and biochemical effects.
Calcium Ion Chelation in Coagulation Pathways
One of the most well-documented roles of this compound is its anticoagulant effect, which is achieved through the chelation of calcium ions (Ca²+). needle.tubeontosight.aipatsnap.com Calcium is an essential cofactor (Factor IV) in the blood coagulation cascade, playing a critical role in the activation of several clotting factors in the intrinsic, extrinsic, and common pathways. cardiffcriticalcare.co.uk
By binding to calcium ions, citrate prevents their availability for the coagulation cascade, thereby inhibiting the entire process. needle.tubedrugbank.com Specifically, citrate chelation of free calcium ions prevents the formation of a complex with tissue factor and coagulation factor VIIa, which is necessary for the activation of coagulation factor X in the extrinsic pathway. drugbank.com This disruption halts the series of enzymatic reactions that lead to the formation of a stable fibrin (B1330869) clot. needle.tubeechemi.com The anticoagulant properties of citrate are so effective that an extracorporeal, post-filter ionized calcium concentration of 0.25 to 0.35 mmol/L is sufficient to prevent coagulation. hkmj.org
The citrate ion forms stable, water-soluble complexes with calcium ions. echemi.comwikipedia.org This process reduces the concentration of free, ionized calcium in the blood, which is the physiologically active form required for coagulation. echemi.com The resulting calcium-citrate complex is non-ionized and effectively removes calcium from the cascade, thus preventing blood from clotting. cardiffcriticalcare.co.ukrenalfellow.org
Binding with Other Divalent and Trivalent Metal Ions (e.g., Magnesium, Iron)
Beyond calcium, citrate's chelating ability extends to other di- and trivalent metal ions, including magnesium (Mg²⁺) and iron (Fe³⁺). cardiffcriticalcare.co.ukatamanchemicals.comturkupetcentre.net The citrate component can form complexes with these ions, with a particularly high affinity for calcium and magnesium. cardiffcriticalcare.co.uk This sequestration of metal ions is a key reason for its use in various industrial and medical applications to prevent unwanted chemical reactions catalyzed by these metals. patsnap.comaocs.org
Research has shown that citrate can bind iron ions, and this interaction can facilitate the binding of ferric iron (Fe³⁺) to transferrin, potentially reducing the production of reactive oxygen species and oxidative stress. turkupetcentre.net Similarly, citrate forms complexes with magnesium, which can lead to significant magnesium losses during citrate anticoagulation procedures. crrtonline.comresearchgate.net A study on an alginate-citrate composite aerogel demonstrated its high affinity for both Ca²⁺ and Mg²⁺, effectively removing them from a solution. mdpi.com
Table 1: Chelating Performance for Copper Ions
| Chelating Agent | pH | Temperature (°C) | Chelating Performance (mg Cu²⁺ per g chelator) |
| Trithis compound (TSA) | 10 | 21 | ~700 |
| EDTA | 10 | 21 | <200 |
| Sodium Gluconate (SG) | 13 | 21 | Highest |
| EDTA | 13 | 21 | ~4.5 times less effective than SG |
| Trithis compound (TSA) | - | 40 | Reduced by half |
| This table is based on data from a study on the sequestering capacity of various chelating agents for copper ions. jungbunzlauer.com |
Impact on Enzymatic Activities and Protein Stability
The interaction of this compound with metal ions and its influence on the solution's properties can impact enzymatic activities and the stability of proteins. Citrate has been shown to enhance the activity of the enzyme aminoacylase, with maximum activity observed at a concentration of 0.9 mol/L this compound. bioline.org.br This effect was not due to ionic strength alone, suggesting a more specific interaction. bioline.org.br However, at higher concentrations, the enzyme activity decreased. bioline.org.br
Furthermore, citrate can affect protein stability. In some cases, it acts as a stabilizer, preventing degradation. nih.gov For instance, it has been used to stabilize protein phases in lyophilized formulations, sustaining protein activity over time. nih.gov Conversely, studies have also shown that this compound can decrease the stability of certain proteins, such as aminoacylase, when in the presence of denaturing agents like guanidinium (B1211019) chloride, by exposing hydrophobic regions and disrupting the tertiary structure. bioline.org.br The effect of citrate on protein stability can also be influenced by pH and temperature. researchgate.net For example, the stability of lactate (B86563) dehydrogenase was found to be greater in citrate buffer compared to phosphate (B84403) buffer under freezing conditions. amazonaws.com
Buffering Capacity and pH Regulation in Biological Systems
This compound is an effective buffering agent, capable of maintaining a stable pH in biological and pharmaceutical systems. testbook.comatamanchemicals.comnih.gov A buffer system typically consists of a weak acid and its conjugate base, which can neutralize both added acids and bases, thus resisting significant changes in pH. promega.comgbiosciences.com
Citrate buffer solutions are prepared by mixing citric acid and this compound. promega.compromega.com The citrate ion can accept or donate protons (H⁺), allowing it to buffer solutions, typically within a pH range of 3.0 to 6.2. patsnap.comgbiosciences.comsigmaaldrich.com This property is crucial in many biological experiments where a constant pH is necessary for optimal enzyme function and protein stability. patsnap.combitesizebio.com
In the body, this compound acts as a systemic alkalizing agent. nih.gov After absorption, the citrate ions are metabolized, primarily in the liver, to bicarbonate ions. cardiffcriticalcare.co.ukrenalfellow.orgnih.gov This process increases the plasma bicarbonate concentration, which buffers excess hydrogen ions and raises blood pH, counteracting metabolic acidosis. nih.gov This buffering capacity is also utilized in pharmaceutical formulations to control the pH, which can enhance drug stability and solubility. annexechem.comiajps.com
Table 2: Preparation of 0.1M Citrate Buffer
| 0.1M Citric Acid (ml) | 0.1M this compound (ml) | Final pH |
| 46.5 | 3.5 | 3.0 |
| 35.0 | 15.0 | 3.8 |
| 20.5 | 29.5 | 4.8 |
| 9.5 | 40.5 | 5.6 |
| 2.5 | 47.5 | 6.2 |
| To create 100ml of a 0.1M citrate buffer, mix the indicated volumes of 0.1M citric acid and 0.1M this compound and adjust the final volume to 100 ml with deionized water. gbiosciences.com |
Neutralization of Excess Hydrogen Ions
This compound serves as an alkalinizing agent by neutralizing surplus acid in the blood and urine. nih.govatamanchemicals.com Upon entering the body, this compound dissociates into sodium and citrate ions. nih.gov The citrate ions are then able to counteract an excess of hydrogen ions (H+), a process that is particularly beneficial in conditions characterized by an overabundance of acid in the blood, such as metabolic acidosis. nih.govatamanchemicals.compatsnap.com This buffering action helps to raise the pH of the blood. nih.govatamanchemicals.com
In aqueous solutions, the dissociation of this compound into sodium ions (Na+) and citrate ions (C6H5O7^3-) allows the citrate ions to neutralize excess hydrogen ions (H+), thereby helping to maintain a stable pH. patsnap.com This property is vital in biological systems where many proteins and enzymes need a specific pH range to function correctly. patsnap.com
Role in Maintaining Optimal pH for Physiological Processes
This compound plays a crucial role in maintaining the body's optimal pH balance. patsnap.com When ingested, it separates into sodium and citrate ions. patsnap.com The citrate ions function as a buffer, neutralizing extra hydrogen ions in the body, which helps to sustain an ideal pH level. patsnap.com This buffering capability is especially advantageous in managing conditions like metabolic acidosis, where there is an accumulation of acid in the bloodstream. patsnap.com
The ability of this compound to regulate acidity is essential for the stability and proper functioning of various biological processes. patsnap.com By helping to maintain a consistent pH, it ensures that enzymes and other proteins can operate optimally. patsnap.com The weakly alkaline nature of this compound also helps in neutralizing acidic metabolites, thereby maintaining pH stability, for example, in the range of 7.0-7.4 during blood preservation to delay the rupture of red blood cells. echemi.com
Influence on Intracellular and Extracellular Buffering
This compound is recognized for its capacity to enhance extracellular buffering. researchgate.netresearchgate.net Upon ingestion, it quickly dissociates, and the citrate anion is removed from the plasma, which alters the electrical balance. researchgate.net This leads to an increase in blood pH and bicarbonate (HCO3-) levels, which facilitates a greater outflow of H+ and lactate from active muscles via monocarboxylate transporter proteins. nih.gov This mechanism contributes to maintaining the acid-base balance within the muscles during intense activity. frontiersin.org
While this compound primarily acts as an extracellular buffer, there is a possibility that an increase in intracellular citrate could have an inhibitory effect that counteracts the benefits of increased extracellular buffering capacity. taylorandfrancis.com
Metabolic Pathways and Cellular Respiration
Metabolism to Bicarbonate in the Liver
A key aspect of this compound's physiological action is its metabolism in the liver. easpublisher.comdrugbank.com In the body, organic citrate ions are converted into bicarbonate ions. nih.govatamanchemicals.com This metabolic process occurs predominantly in the liver, as well as in the kidneys and skeletal muscle. litfl.comresearchgate.net The conversion of citrate to bicarbonate is an oxygen-dependent process within the Krebs cycle. litfl.comresearchgate.net
This hepatic metabolism results in an increased concentration of bicarbonate in the plasma, which enhances the buffering of excess hydrogen ions and leads to a rise in blood pH. nih.govatamanchemicals.com This indirect mechanism of action may provide a more sustained correction of acidosis with fewer fluctuations in blood pH compared to direct administration of bicarbonate. easpublisher.com However, in cases of severe liver impairment, the metabolism of citrate can be reduced, potentially leading to an accumulation of citrate and metabolic complications. oup.com For each molecule of citrate metabolized, three molecules of bicarbonate are formed. litfl.com
Role as an Intermediate in the Citric Acid Cycle
Citrate is a pivotal intermediate in the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle. wikipedia.orgsigmaaldrich.com This cycle is a fundamental metabolic pathway in animals, plants, and bacteria. wikipedia.org The process begins when citrate synthase catalyzes the condensation of oxaloacetate with acetyl CoA to form citrate. wikipedia.org Subsequently, citrate is converted to aconitic acid by the enzyme aconitase, continuing the series of reactions that ultimately regenerate oxaloacetate. wikipedia.org
This metabolic pathway is a major source of energy derived from food, accounting for two-thirds of the energy in higher organisms. wikipedia.org The chemical energy is released in the form of adenosine (B11128) triphosphate (ATP). wikipedia.org Citrate can also be transported out of the mitochondria and into the cytoplasm, where it can be broken down into acetyl-CoA for fatty acid synthesis and into oxaloacetate. wikipedia.org
Impact on Glycolysis and ATP Production
Citrate has a regulatory role in glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to produce energy in the form of ATP. nih.govmdpi.com Specifically, citrate can inhibit the activity of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. nih.govk-state.edu This inhibition occurs because citrate binds to the enzyme, reducing its affinity for one of its substrates, fructose-6-phosphate. k-state.edu By slowing down glycolysis, citrate can modulate the rate of ATP production. taylorandfrancis.com
In some contexts, such as in certain cancer cells that rely heavily on glycolysis for energy (the "Warburg effect"), high concentrations of citrate have been shown to inhibit glycolysis, leading to decreased ATP production and potentially inducing apoptosis (cell death). nih.govnih.gov Conversely, in other cellular environments, citrate can be utilized as an auxiliary energy substrate to enhance intracellular ATP levels. researchgate.net The impact of citrate on ATP production is therefore context-dependent, influenced by the cell's metabolic state and the concentration of citrate itself. k-state.eduresearchgate.net
Table of Research Findings on this compound's Mechanisms
| Mechanism | Key Finding | Primary Outcome | References |
|---|---|---|---|
| Neutralization of Hydrogen Ions | Citrate ions from dissociated this compound directly neutralize excess H+ ions in the blood and urine. | Increase in blood and urine pH, counteracting metabolic acidosis. | nih.govatamanchemicals.com |
| Maintenance of Optimal pH | Acts as a buffering agent to maintain stable pH required for enzymatic and protein function. | Stabilization of physiological processes. | patsnap.compatsnap.com |
| Intracellular/Extracellular Buffering | Increases extracellular buffering capacity by raising blood bicarbonate levels. | Facilitates H+ efflux from muscles during exercise. | researchgate.netnih.gov |
| Metabolism to Bicarbonate | Citrate is metabolized in the liver to bicarbonate. | Sustained increase in plasma bicarbonate and blood pH. | easpublisher.comlitfl.com |
| Role in Citric Acid Cycle | Serves as a key intermediate for the production of energy (ATP). | Generation of cellular energy. | wikipedia.orgsigmaaldrich.com |
| Impact on Glycolysis and ATP Production | Can inhibit the glycolytic enzyme PFK-1, thereby regulating ATP production. | Modulation of cellular energy production, with context-dependent inhibitory or enhancing effects. | taylorandfrancis.comnih.govk-state.edu |
Influence on Lipid Biosynthesis and Metabolism in Cancer Cells
This compound exerts a significant and complex influence on the metabolic reprogramming of cancer cells, particularly concerning lipid biosynthesis and metabolism. Citrate is a critical metabolic regulator that links the catabolism of glucose with the anabolic process of lipid synthesis. nih.gov In the cytoplasm, the enzyme ATP citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate. nih.govfrontiersin.org Acetyl-CoA serves as the fundamental building block for the synthesis of fatty acids, a process that is frequently accelerated in malignant cells to meet the demands of membrane formation and energy storage. mdpi.comfrontiersin.org
Research indicates that administration of citrate can paradoxically lead to an excessive promotion of lipid biosynthesis, which ultimately disrupts lipid metabolism and inhibits tumor progression. nih.govnih.gov Studies have shown that treating various tumor cell types with this compound significantly suppresses their proliferation and growth. nih.govnih.gov The mechanism involves citrate fueling an unsustainable level of lipid production, leading to an accumulation of lipid droplets and inducing a state of cellular senescence, which is a form of growth arrest. nih.gov This process is linked to the activation of specific signaling pathways, including the MAPK and mTOR pathways, which are triggered by citrate-induced DNA damage responses. nih.govnih.gov
The effect of citrate on lipid metabolism is concentration-dependent. At lower, physiological concentrations (e.g., 1-5 mM), extracellular citrate has been observed to increase lipid deposition and histone acetylation in hepatoma (HepG2) cells. frontiersin.org However, at higher concentrations (e.g., 10 mM or more), citrate can decrease both lipid synthesis and the expression of ACLY, suggesting an inhibitory effect. frontiersin.orgmdpi.com This dual role highlights the intricate balance of citrate's metabolic functions, acting as a promoter of proliferation at lower levels and an inhibitor at higher concentrations. frontiersin.org The rapid turnover of citrate in proliferative cancer cells typically keeps intracellular levels low, which prevents its natural inhibitory feedback on glycolytic enzymes. mdpi.comresearchgate.net
Table 1: Research Findings on Citrate's Influence on Cancer Cell Lipid Metabolism
| Finding | Mechanism | Observed Effect | References |
|---|---|---|---|
| Suppression of Tumor Growth | Promotes excessive lipid biosynthesis, leading to metabolic disruption and cellular senescence. | Inhibition of tumor cell proliferation and growth in vitro and in vivo. | nih.govnih.gov |
| Signaling Pathway Activation | Activates DNA damage response, MAPK, and mTOR signaling pathways. | Controls citrate-induced tumor cell growth arrest and senescence. | nih.govnih.gov |
| Concentration-Dependent Effects | At low concentrations, citrate increases lipid deposition; at high concentrations, it inhibits it. | Dual role as both a proliferation promoter and an anti-cancer agent. | frontiersin.orgmdpi.com |
| Enzyme Regulation | Provides the substrate for ATP citrate lyase (ACLY) to produce acetyl-CoA for lipid synthesis. High citrate levels can decrease ACLY expression. | Cancer cells often upregulate ACLY to sustain biosynthesis. | mdpi.comfrontiersin.org |
Interactions with Biological Membranes and Transport Systems
The Plasma Membrane Citrate Carrier (pmCiC) is a highly specialized transporter protein that facilitates the uptake of extracellular citrate into cancer cells. innovations-report.comgoogle.com This function is distinct from the mitochondrial citrate carrier (mCiC), which exchanges mitochondrial citrate for cytosolic malate. google.com The pmCiC is trafficked to the plasma membrane of cancer cells, where it actively imports citrate from the tumor microenvironment. google.com
This uptake of extracellular citrate is crucial for supporting the altered metabolism of cancer cells. nih.govfrontiersin.org It provides the necessary substrate for key anabolic processes, including fatty acid synthesis, as well as supporting mitochondrial activity and protein synthesis. nih.govfrontiersin.orgnih.gov By importing citrate, cancer cells can fuel their proliferative and metabolic needs. nih.gov Research has shown that the expression of pmCiC correlates with the aggressiveness and metastatic potential of tumors. google.comnih.gov Increased expression of the transporter has been noted at the invasive front of cancers and at metastatic sites, suggesting its role in cancer progression. google.com Therefore, pmCiC is considered a specific marker for cancer cells and a potential target for therapeutic intervention. innovations-report.comgoogle.com
The this compound Cotransporter (NaDC-1), also known by its gene name SLC13A2, is the primary protein responsible for the reabsorption of citrate in the kidneys. jurolsurgery.orgphysiology.orgnih.gov It is predominantly located on the apical membrane of renal proximal tubule cells. jurolsurgery.orgnih.gov The primary physiological role of NaDC-1 is to transport citrate from the urinary filtrate back into the tubular cells, thereby regulating the final amount of citrate excreted in the urine. jurolsurgery.org
Urinary citrate is a potent natural inhibitor of the formation of calcium-based kidney stones, as it complexes with calcium ions and prevents their crystallization and precipitation. jurolsurgery.orgmedscape.com Consequently, the function of NaDC-1 is a significant determinant of urinary citrate concentration, and its dysregulation is implicated in the pathophysiology of kidney stones. jurolsurgery.org Conditions such as hypocitraturia (low urinary citrate) are often associated with an increased risk of nephrolithiasis. medscape.com The activity and expression of NaDC-1 are influenced by the body's acid-base status; acidosis stimulates its function and expression, leading to decreased citrate excretion, while alkalosis has the opposite effect. jurolsurgery.orgmedscape.com Genetic polymorphisms in the SLC13A2 gene have been linked to variations in urinary citrate excretion and susceptibility to kidney stone formation. jurolsurgery.orgnih.govmedscape.com
Table 2: Comparison of Citrate Membrane Transporters
| Feature | Plasma Membrane Citrate Carrier (pmCiC) | This compound Cotransporter (NaDC-1) | References |
|---|---|---|---|
| Primary Location | Plasma membrane of cancer cells | Apical membrane of renal proximal tubule cells | google.comjurolsurgery.org |
| Primary Function | Imports extracellular citrate into cancer cells to support metabolism (e.g., lipid synthesis). | Reabsorbs filtered citrate from urine back into renal cells, regulating urinary citrate levels. | nih.govfrontiersin.orgjurolsurgery.org |
| Physiological/Pathological Relevance | Expression correlates with tumor aggressiveness and metastasis; supports cancer cell growth. | Key regulator of citrate excretion; dysfunction (hypocitraturia) is a risk factor for kidney stone formation. | google.comnih.govjurolsurgery.orgmedscape.com |
| Direction of Transport | Uptake (into the cell) | Reabsorption (from filtrate into the cell) | innovations-report.comnih.gov |
Blood Processing and Coagulation Research
This compound's primary role in hematological research stems from its anticoagulant properties. By chelating calcium ions (Ca2+), an essential cofactor in the coagulation cascade, this compound effectively prevents blood from clotting. patsnap.comvacutaineradditives.comusda.gov This mechanism is fundamental to a wide array of in vitro and extracorporeal procedures.
Anticoagulant Applications in Blood Collection and Storage
This compound is a widely used anticoagulant for the collection and storage of whole blood and blood components. bloodtransfusionassociation.orgresearchgate.net Its presence in blood collection bags and tubes is crucial for maintaining the fluidity of blood, thereby preserving the integrity of blood cells and plasma for subsequent analysis or transfusion. bloodtransfusionassociation.orgneedle.tube Research has shown that the concentration of this compound can impact the quality of stored platelets. Studies have investigated the effects of varying citrate concentrations in platelet additive solutions (PAS) on platelet storage lesions. One study found that the inclusion of citrate in PAS led to a dose-dependent increase in glucose utilization, lactate formation, and markers of platelet activation and apoptosis. researchgate.netnih.gov Conversely, storing apheresis platelets in a citrate-free PAS was shown to improve multiple storage parameters, including better maintenance of glucose utilization and reduced lactate production, P-selectin expression, and reactive oxygen species formation. researchgate.netnih.gov
Hemostasis Testing and Platelet Studies
In the realm of hemostasis research, this compound is the standard anticoagulant for a variety of coagulation assays. biochemia-medica.com Blood samples for tests such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) are collected in tubes containing buffered this compound, typically at a concentration of 3.2% (0.109 mol/L) or 3.8% (0.129 mol/L), with a blood-to-anticoagulant ratio of 9:1. vacutaineradditives.combiochemia-medica.comallenpress.com This ensures the sample remains liquid, allowing for accurate measurement of clotting factor activity.
The choice of citrate concentration can influence test results. For instance, clotting times tend to be longer in 3.8% this compound compared to 3.2%. allenpress.com While 3.2% is now more widely used, 3.8% has been considered preferable for certain special platelet function tests. allenpress.com
This compound's role extends to platelet aggregation studies, where it prevents clotting during specimen collection and testing. biodatacorp.com However, its effect on platelet function is complex. Research indicates that citrate can potentiate ADP-induced platelet activation compared to other anticoagulants. ahajournals.org The chelation of calcium by citrate is thought to influence intracellular calcium concentrations, thereby affecting platelet activation pathways. ahajournals.org
| Parameter | 3.2% this compound | 3.8% this compound | Reference |
|---|---|---|---|
| Primary Use | Routine coagulation testing (PT, aPTT) | Historically preferred for some special platelet function tests | allenpress.com |
| Effect on Clotting Times | Shorter clotting times | Longer clotting times | allenpress.com |
| Platelet Function (PFA-100) | Less sensitive for detecting Aspirin-induced dysfunction | Enhanced sensitivity for detecting Aspirin-induced dysfunction | researchgate.net |
Role in Apheresis Procedures
Apheresis, a procedure involving the removal of whole blood from a donor or patient and its separation into components, relies heavily on anticoagulation to prevent clotting in the extracorporeal circuit. nih.gov this compound is the preferred anticoagulant for most apheresis procedures, including plateletpheresis and plasmapheresis. researchgate.netnih.govfda.govivsolutionspartners.com It is typically used as a 4% w/v solution that is metered into the apheresis device. fda.govdrugs.com The anticoagulant effect is achieved by binding free calcium in the blood. fda.govdrugs.com
Comparisons with Other Anticoagulants (e.g., Heparin, Diethyl Citrate)
The choice of anticoagulant can significantly impact the results of in vitro hematological studies. This compound is often compared with other anticoagulants like heparin and hirudin.
This compound vs. Heparin: In platelet aggregation studies, ADP and collagen-induced aggregation are significantly lower in citrated blood compared to blood treated with the direct thrombin inhibitor hirudin, highlighting the importance of extracellular calcium for platelet function. nih.gov When compared to heparin, citrate is often preferred for in vitro leukocyte labeling with 18F-FDG as heparin carries a risk of granulocyte activation. snmjournals.org Studies have shown no significant difference in labeling yields between citrate and heparin, making citrate a safer and equally effective choice. snmjournals.org In contrast, for some immunological assays, heparin may be more appropriate for analyzing cytokine secretion. mdpi.com Unfractionated heparin has been shown to cause activation and aggregation of human platelets. avma.org
This compound vs. EDTA: For coagulation testing, this compound is superior to ethylenediaminetetraacetic acid (EDTA) because factors V and VIII are more stable in citrate. ksu.edu.sa EDTA binds calcium irreversibly, which interferes with coagulation tests where calcium is added back. ksu.edu.sa
This compound vs. Hirudin: Hirudin is considered a more suitable anticoagulant for in vitro whole blood aggregation studies as it has less effect on platelet responsiveness compared to citrate. nih.gov
| Anticoagulant | Mechanism of Action | Advantages in Research | Disadvantages in Research | Reference |
|---|---|---|---|---|
| This compound | Chelates calcium ions (Ca²⁺) | Reversible anticoagulation, suitable for coagulation tests; preferred for apheresis and leukocyte labeling. | Can affect platelet function tests by altering calcium levels; may not be ideal for all immunological assays. | ahajournals.orgnih.govsnmjournals.orgksu.edu.sa |
| Heparin | Potentiates antithrombin, inhibiting thrombin and factor Xa | Effective anticoagulant for various procedures. | Can activate platelets and granulocytes; may interfere with some PCR-based assays. | snmjournals.orgavma.org |
| EDTA | Irreversibly chelates calcium ions (Ca²⁺) | Preserves cell morphology, ideal for complete blood counts. | Irreversible action makes it unsuitable for coagulation studies; can inhibit certain enzymes. | ksu.edu.sa |
Renal Physiology and Urological Research
In the field of renal physiology and urology, this compound is investigated for its role in modulating urinary chemistry, specifically its ability to alkalinize the urine.
Urinary Alkalinization and pH Modulation
The administration of this compound leads to an increase in urinary pH, making the urine more alkaline. walterbushnell.com This effect is due to the metabolic conversion of citrate to bicarbonate, which is then excreted in the urine, increasing the excretion of free bicarbonate ions. imrpress.com This principle is the basis for its research application in the context of urolithiasis (kidney stone disease).
Research has shown that by maintaining alkaline urine, the dissolution of uric acid stones can be achieved. walterbushnell.com Raising the urine pH to 6.0 or higher can halt the formation of uric acid stones and potentially dissolve existing ones. nih.gov Similarly, for cystine stones, urinary alkalinization with a target pH between 6.5 and 7.0 is a key research and management strategy. walterbushnell.com However, for this purpose, potassium citrate is often preferred over this compound because the sodium load from this compound can increase calcium excretion, which may elevate the risk of calcium oxalate (B1200264) stone formation. walterbushnell.com
Studies comparing this compound and potassium citrate have shown that both effectively raise urinary pH. However, the choice between them involves considering the potential impact on urinary calcium excretion. walterbushnell.com
Prevention and Treatment of Calcium-containing Kidney Stones
This compound is a key agent in the prevention and management of kidney stones, particularly those containing calcium, such as calcium oxalate and calcium phosphate. nih.govracgp.org.au The formation of these stones is often linked to low urinary citrate levels, a condition known as hypocitraturia, which is observed in 15% to 63% of patients with kidney stones. nih.gov Urinary citrate acts as a natural inhibitor of the crystallization of calcium salts. nih.gov
The primary mechanism of action involves citrate binding with calcium in the urine. This chelation process reduces the availability of free calcium ions, thereby lowering the supersaturation of urine with respect to calcium oxalate and calcium phosphate and inhibiting the initial formation (nucleation) and growth of crystals. nih.govnih.gov Oral citrate therapy effectively increases urinary citrate concentrations, counteracting the primary metabolic abnormality in many stone-formers. nih.gov
Clinical studies have demonstrated the efficacy of citrate salts in managing calcium-containing stones. A systematic review of seven randomized controlled trials involving 477 participants showed that citrate therapy, when compared with a placebo or no intervention, significantly reduces stone size and prevents the formation of new stones. nih.govaafp.org Furthermore, the therapy helps to stabilize the size of existing stones, thereby reducing the need for repeated treatments. nih.govaafp.org
Table 1: Efficacy of Citrate Therapy for Calcium-Containing Kidney Stones
| Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) | Implication |
|---|---|---|---|
| Stone Size Reduction | 2.35 | 1.36 to 4.05 | Patients on citrate therapy are more than twice as likely to experience a reduction in stone size. nih.gov |
| New Stone Formation | 0.26 | 0.10 to 0.68 | Citrate therapy reduces the risk of new stone formation by approximately 74%. nih.gov |
| Stone Size Stability | 1.97 | 1.19 to 3.26 | Existing stones are almost twice as likely to remain stable in size with citrate therapy. nih.gov |
| Need for Retreatment | 0.22 | 0.06 to 0.89 | The necessity for further medical procedures for stones is significantly decreased. aafp.org |
Data sourced from a Cochrane review of randomized controlled trials. nih.govaafp.org
Impact on Urease-Induced Crystallization
Urease-induced crystallization is a critical process in the formation of infection-related kidney stones, specifically struvite (magnesium ammonium phosphate) and carbonate apatite stones. These stones are formed in the presence of urinary tract infections caused by urease-producing bacteria, such as Proteus mirabilis. auajournals.orgresearchgate.net The enzyme urease hydrolyzes urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a significant increase in urinary pH and the availability of ammonium and carbonate ions, which promotes the crystallization of struvite.
This compound has been shown to be a potent inhibitor of this process. researchgate.net Research demonstrates that citrate interferes with multiple phases of urease-induced crystallization. It markedly delays the onset of crystal formation (nucleation) in both synthetic and human urine. nih.gov Furthermore, citrate inhibits the subsequent aggregation and growth of crystal particles. researchgate.netnih.gov
The inhibitory mechanism is believed to be twofold. Firstly, citrate can chelate magnesium ions (Mg²⁺), reducing their availability to form struvite crystals. auajournals.orgresearchgate.net Secondly, it may directly interfere with the crystal structure as it forms, slowing its growth. auajournals.org In vitro studies have confirmed that even when E. coli, which can reduce urinary citrate levels, is present, the principle of citrate's inhibitory effect on urease-induced crystallization remains significant. core.ac.uk The presence of citrate in urine is considered a natural defense factor against the formation of struvite stones. auajournals.orgresearchgate.net
Management of Metabolic Acidosis
Metabolic acidosis, a common complication of chronic kidney disease (CKD), is characterized by an accumulation of acid in the body and is associated with accelerated progression of kidney disease, bone demineralization, and muscle wasting. easpublisher.comisrctn.com this compound is utilized as an alkali therapy to correct this condition.
When administered, this compound is metabolized by the body to bicarbonate. This metabolic conversion effectively increases the serum bicarbonate concentration, thereby neutralizing the excess acid and correcting the acid-base imbalance. easpublisher.comisrctn.com Correcting metabolic acidosis with alkali therapy, including this compound, is a recommended strategy to slow the progression of CKD. isrctn.com
Studies have shown that treating metabolic acidosis in CKD patients with agents like this compound can preserve glomerular filtration rate (GFR). nih.gov For instance, in patients with hypertensive nephropathy and reduced GFR, treatment with this compound has been shown to reduce the rate of eGFR decline. nih.gov Compared to sodium bicarbonate, another common alkali agent, this compound is sometimes preferred due to better gastrointestinal tolerability in some patients. easpublisher.com Clinical trials are ongoing to directly compare the long-term efficacy and safety of this compound versus sodium bicarbonate in managing metabolic acidosis in the CKD population. isrctn.com
Oncology and Cancer Research
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
Emerging research highlights the potential of this compound as an anti-cancer agent, demonstrating its ability to inhibit the growth of various cancer cells and induce programmed cell death (apoptosis). mdpi.com This effect is generally observed at high concentrations, typically above 10 mM. mdpi.comresearchgate.net Studies have documented this inhibitory action in a range of cancer cell lines, including ovarian, gastric, and hepatocellular carcinoma. shsmu.edu.cnnih.govbmrat.org
The mechanism involves inducing apoptosis through the mitochondrial pathway. shsmu.edu.cn Research on ovarian cancer cells (SKOV3) showed that this compound treatment led to a significant, concentration- and time-dependent decrease in cell viability. shsmu.edu.cn This was accompanied by the upregulation of key proteins involved in apoptosis, such as PARP and Pro-caspase-3. shsmu.edu.cn Similarly, in hepatocellular carcinoma cells (HepG2), citrate was found to inhibit proliferation and trigger apoptosis, with morphological characteristics of DNA fragmentation becoming evident. bmrat.orgresearchgate.net The induction of apoptosis has been linked to the activation of caspases, a family of proteases crucial for programmed cell death. mdpi.com
Table 2: Effect of this compound on Cancer Cell Viability
| Cancer Cell Line | IC₅₀ Value (48h treatment) | Key Findings | Reference |
|---|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | 12.65 ± 0.115 mM | Inhibits proliferation and induces apoptosis. | bmrat.org |
| MGC-803 (Gastric Cancer) | 10.08 ± 0.87 mM | Induces mitochondrial-mediated apoptosis. | bmrat.org |
| SKOV3 (Ovarian Cancer) | Not specified, but significant inhibition at 5-15 mmol/L | Decreases cell viability and clone formation rate; induces apoptosis. | shsmu.edu.cn |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Modulation of Cancer Cell Metabolism (Glycolysis, Oxidative Metabolism)
Citrate plays a central role in cellular metabolism, and its manipulation represents a strategic approach to targeting cancer cells. Many cancer cells exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis to support rapid proliferation. bmrat.orgresearchgate.net Citrate acts as a key metabolic regulator that can counteract this effect. researchgate.net At high intracellular concentrations, citrate is a known inhibitor of phosphofructokinase-1 (PFK1), a rate-limiting enzyme in the glycolysis pathway. mdpi.comresearchgate.net By inhibiting PFK1, excess citrate can suppress glycolysis, cutting off a primary energy and biomass source for these cancer cells. mdpi.combmrat.org
However, the metabolic landscape of cancer is diverse. Some cancer cells rely more on oxidative phosphorylation (OXPHOS) for energy. nih.gov In these cells, which may be prevalent in lipid-rich environments, fatty acid oxidation can lead to high production of mitochondrial citrate. nih.govresearchgate.net This citrate is then exported to the cytosol and cleaved by the enzyme ATP-citrate lyase (ACLY) into acetyl-CoA and oxaloacetate. researchgate.netfrontiersin.org Acetyl-CoA is a vital building block for synthesizing fatty acids needed for new cell membranes. frontiersin.org Research on hepatoma cells (HepG2) has shown a dual role for extracellular citrate: at low concentrations, it can support lipid synthesis, while at high concentrations, it becomes inhibitory. frontiersin.org The ability of extracellular citrate to be taken up by cancer cells can influence a switch from glycolysis towards OXPHOS and impact the cell's redox balance. nih.gov
Synergistic Ion Overload and Metabolic Disturbance in Antitumor Therapy
A novel therapeutic strategy leverages this compound in nanoparticle form to induce a unique form of cell death in tumors. acs.org Researchers have developed phospholipid-coated this compound nanoparticles (PSCT NPs) that, once inside a tumor cell, dissolve and release a massive quantity of both sodium (Na⁺) and citrate ions. acs.org
This sudden, high intracellular ion concentration creates a "synergistic ion overload," which triggers intense pyroptosis, a highly inflammatory form of programmed cell death. acs.orgbmj.com Pyroptosis is distinct from apoptosis and is known to be more effective at stimulating an anti-tumor immune response. bmj.com The mechanism is dual-pathed:
Ion Overload: The massive influx of ions increases intracellular osmotic pressure, activating the caspase-1/gasdermin D (GSDMD) pathway of pyroptosis. acs.org
Metabolic Disturbance: The high concentration of citrate simultaneously activates the caspase-8/gasdermin C (GSDMC) pathway. acs.org
The combined action of these two pathways leads to a potent pyroptotic response, resulting in significant tumor growth inhibition and the promotion of antitumor immunity. acs.orgnih.gov This approach, which combines metabolic modulation with ion interference, represents an innovative strategy to alter cancer cell death patterns to be more immunogenic, thereby enhancing the efficacy of cancer immunotherapy. acs.org
Tissue Engineering and Regenerative Medicine
Citrate-based biomaterials are gaining prominence in tissue engineering and regenerative medicine due to their biocompatibility, biodegradability, and versatile mechanical properties. nih.govannualreviews.orgresearchgate.net These polymers can be engineered to have a wide range of characteristics suitable for various applications, including bone, cardiovascular, muscle, skin, and nerve tissue engineering. nih.govresearchgate.net
In bone tissue engineering, citrate is a particularly relevant molecule as it is naturally present in bone and plays a role in metabolism, calcium chelation, and the regulation of hydroxyapatite (B223615) crystal structure. nih.gov Biomaterials that release citrate have been shown to enhance bone formation. pnas.org Citrate can be consumed by mesenchymal stem cells (MSCs) to fuel osteogenesis by regulating metabolic pathways. pnas.org Supplementing osteogenic media with citrate has been shown to lead to a dose-dependent increase in osteogenic markers. pnas.org
Citrate-based polymers, such as poly(octamethylene citrate) (POC), have also been extensively studied for cardiovascular applications, like vascular grafts, due to their excellent elastomeric properties. nih.gov Furthermore, pectin-based hydrogels, which can be crosslinked using solutions containing this compound, are being explored for 3D bioprinting of neural tissues. frontiersin.org
Influence on Growth Factor Release Kinetics
This compound is a standard anticoagulant used in the preparation of platelet-rich plasma (PRP) and plasma rich in growth factors (PRGF), which are autologous therapies used to promote tissue regeneration. tandfonline.comnih.gov A critical aspect of these therapies is the sustained release of growth factors from the platelet concentrate at the site of injury. Research has been conducted to determine if the use of this compound as an anticoagulant alters the release kinetics of these crucial signaling molecules.
In a study on equine PRP, the type of anticoagulant, including this compound and acid citrate dextrose (ACD), did not significantly affect the concentrations of PDGF-BB and TGF-β1. nih.gov While free growth factors often have a short half-life, their incorporation into delivery systems like PRGF allows for a more controlled and sustained release. researchgate.net The stability of the PRGF clot, which is not negatively impacted by this compound, is crucial for this sustained release profile. tandfonline.com
| Growth Factor | Influence of this compound on Release Kinetics (from PRGF) | Source |
|---|---|---|
| Platelet-Derived Growth Factor (PDGF-BB) | No statistically significant difference in release profile. | tandfonline.comnih.gov |
| Transforming Growth Factor-beta 1 (TGF-β1) | No statistically significant difference in release profile. | tandfonline.comnih.gov |
| Insulin-like Growth Factor 1 (IGF-1) | A slower, more controlled release was observed in the PRGF group (prepared with citrate) at day 14 in one study. | researchgate.net |
| Vascular Endothelial Growth Factor (VEGF) | A slower, more controlled release was observed in the PRGF group at day 14 in one study. | researchgate.net |
Effects on Cell Proliferation and Extracellular Matrix Synthesis (e.g., Collagen Type I)
Beyond its role in growth factor preparations, citrate itself is recognized as a key signaling molecule that can directly influence cellular behavior, including proliferation and the synthesis of extracellular matrix (ECM) components. nih.govfrontiersin.org
Effects on Cell Proliferation: The effect of this compound on cell proliferation is highly dependent on the cell type and context. In studies using PRGF prepared with this compound, no statistically significant differences were observed in the proliferation of human osteoblasts compared to PRGF prepared without an anticoagulant. tandfonline.comnih.gov However, other research highlights a more direct regulatory role for citrate. Citrate can be taken up by cells and used in metabolic pathways that fuel cellular processes. nih.govpnas.org For instance, research on human mesenchymal stem cells (hMSCs) shows that extracellular citrate can support osteogenic differentiation by regulating energy-producing metabolic pathways. pnas.org This metabolic regulation is crucial as the production of new matrix proteins during differentiation and proliferation has high energy demands. nih.govpnas.org
In other contexts, this compound has shown inhibitory effects on proliferation. Studies have demonstrated that citrate can inhibit the proliferation of certain cancer cells, such as hepatocellular carcinoma cells, by inducing apoptosis. biomedpress.org It has also been shown to reduce the cytotoxic effects of nanosized hydroxyapatite crystals on mouse vascular smooth muscle cells, thereby increasing cell viability. dovepress.com In advanced therapeutic applications like CAR-T cell therapy, this compound pretreatment has been found to reduce T-cell exhaustion and promote the formation of memory T-cells, enhancing their persistence and anti-tumor efficacy. frontiersin.org
Effects on Extracellular Matrix Synthesis (Collagen Type I): Collagen Type I is a fundamental component of the extracellular matrix in numerous tissues, including bone. nih.gov The influence of this compound on its synthesis has been a subject of investigation. In the context of PRGF, its use as an anticoagulant did not lead to statistically significant differences in the amount of Collagen Type I synthesized by human osteoblasts. tandfonline.comnih.govresearchgate.net
However, research into citrate's metabolic and signaling functions reveals a more direct influence. Studies on hMSCs undergoing osteogenic differentiation found that treatment with citrate led to a remarkable elevation in the gene expression of Col1a1, which encodes for the alpha 1 chain of Collagen Type I. pnas.org This suggests that by acting as a metabolic substrate, extracellular citrate can fuel the high energy demands required for the synthesis of bone matrix proteins like collagen. pnas.org Citrate is a natural component of bone, and its availability in the microenvironment can play a role in regulating bone apatite structure and formation. nih.gov
| Parameter | Cell Type | Observed Effect of this compound | Source |
|---|---|---|---|
| Cell Proliferation | Human Osteoblasts (in PRGF) | No statistically significant difference. | tandfonline.comnih.gov |
| Hepatocellular Carcinoma Cells (HepG2) | Inhibited proliferation and induced apoptosis. | biomedpress.org | |
| Mouse Vascular Smooth Muscle Cells | Reduced cytotoxicity from nano-hydroxyapatite, increasing viability. | dovepress.com | |
| CAR-T Cells | Reduced exhaustion and promoted memory T-cell formation. | frontiersin.org | |
| Collagen Type I Synthesis | Human Osteoblasts (in PRGF) | No statistically significant difference. | nih.govresearchgate.net |
| Human Mesenchymal Stem Cells (hMSCs) | Elevated gene expression (Col1a1). | pnas.org |
Material Science and Nanotechnology Applications of Sodium Citrate
Sodium citrate (B86180), a sodium salt of citric acid, demonstrates significant versatility in material science and nanotechnology. Its utility ranges from modifying the properties of construction materials like cement and concrete to playing a crucial role in the synthesis of nanomaterials. This article explores its specific applications in these advanced fields.
Analytical Chemistry Methodologies for Sodium Citrate
Chromatographic Techniques
Chromatography is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For sodium citrate (B86180) analysis, several chromatographic methods are particularly effective.
Ion chromatography (IC) is a premier technique for the determination of ionic species like citrate. It is particularly useful for analyzing citrate in complex matrices such as pharmaceutical preparations and biological fluids. lcms.czseparations.nl A common approach involves using an anion-exchange column to separate the citrate anion, followed by suppressed conductivity detection. lcms.czthermofisher.com This method can be validated according to USP General Chapter <345> for the assay of citric acid/citrate and phosphate (B84403). lcms.cz
A specific and sensitive ion chromatographic method has been developed for the simultaneous determination of sodium citrate and formic acid in pharmaceutical products, such as penicillin-class drugs. researchgate.netrasayanjournal.co.in This method utilizes a high-capacity anion-exchange column with a hydroxide-selective chemistry, which allows for the efficient separation of highly charged analytes like citrate. thermofisher.comresearchgate.netrasayanjournal.co.in The separation is typically achieved using a potassium hydroxide (B78521) eluent, and the analytes are detected by suppressed conductivity. thermofisher.comthermofisher.com
The following table summarizes typical parameters for an ion chromatography method for citrate and formate (B1220265) determination:
| Parameter | Value/Description | Source(s) |
| Column | Hamilton PRP-X 300 (250mm x 4.0mm, 7µm) or Dionex IonPac AS11 | researchgate.netrasayanjournal.co.in, lcms.czthermofisher.com |
| Mobile Phase | Isocratic elution with a potassium hydroxide or sodium hydroxide solution | lcms.czresearchgate.netrasayanjournal.co.in |
| Flow Rate | 1.0 - 2.0 mL/min | lcms.czresearchgate.netrasayanjournal.co.in |
| Detection | Suppressed Conductivity | lcms.czthermofisher.comresearchgate.netrasayanjournal.co.in |
| Linearity Range (Citrate) | 10.8 µg/mL to 64.7 µg/mL | researchgate.netrasayanjournal.co.in |
| Linearity Range (Formate) | 1.5 µg/mL to 15.0 µg/mL | researchgate.netrasayanjournal.co.in |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of this compound. wjarr.comscirp.org Reversed-phase (RP) HPLC methods are common, where a nonpolar stationary phase is used with a polar mobile phase. ingentaconnect.com For citrate analysis, a C18 column is often employed. wjarr.comresearchgate.net The mobile phase typically consists of an aqueous buffer, such as ammonium (B1175870) sodium phosphate or phosphoric acid, sometimes with an organic modifier like methanol. wjarr.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength of around 210 nm. wjarr.comingentaconnect.com
The development of stability-indicating HPLC methods is crucial for pharmaceutical quality control, ensuring that the analytical method can accurately quantify the drug substance in the presence of its degradation products. wjarr.com One study detailed a validated stability-indicating RP-HPLC method for this compound in a pediatric cough syrup, demonstrating its specificity, precision, linearity, accuracy, and robustness. wjarr.com
A summary of a typical RP-HPLC method for this compound is presented below:
| Parameter | Value/Description | Source(s) |
| Column | Reprosil-XR C18 (250 mm x 4 mm, 5 µm) or Waters Symmetry Shield RP-C18 | wjarr.com, ingentaconnect.com |
| Mobile Phase | Ammonium Sodium Phosphate and Methanol or Phosphoric Acid Solution | wjarr.comingentaconnect.com |
| Flow Rate | 1.0 mL/min | wjarr.com |
| Detection Wavelength | 210 nm | wjarr.comingentaconnect.com |
| Column Temperature | 30°C - 40°C | wjarr.comingentaconnect.com |
| Retention Time | Approximately 3.38 - 5 minutes | wjarr.comingentaconnect.com |
| Linearity (r²) | > 0.999 | ingentaconnect.com |
Ion-exclusion chromatography is another effective technique for the determination of citrate, particularly in separating it from other organic acids and inorganic anions. scirp.orgmdpi.com This method utilizes a stationary phase with fixed ionic charges to separate analytes based on the Donnan exclusion principle. Strong electrolytes are excluded from the resin, while weakly ionized acids like citric acid can penetrate the stationary phase and be separated. mdpi.com An Aminex column with a sulfuric acid eluent is a common setup for this type of separation, with UV detection at 280 nm. scirp.org
Anion-exchange chromatography, a subset of ion chromatography, is fundamental to many citrate analysis methods. scirp.orgtandfonline.com In this technique, the negatively charged citrate ions are retained on a positively charged stationary phase. Elution is then achieved by passing a solution containing an anion with a higher affinity for the stationary phase, such as hydroxide or nitrate, through the column. thermofisher.comnih.gov The choice of a low-capacity anion-exchange column can be advantageous for the rapid elution of strongly retained species like citrate. thermofisher.com
| Technique | Stationary Phase Example | Mobile Phase/Eluent Example | Detection | Source(s) |
| Ion-Exclusion Chromatography | Aminex column (strong cation-exchanger) | Sulfuric acid | UV (280 nm) | scirp.org |
| Anion-Exchange Chromatography | Dionex IonPac AS11 (hydroxide-selective) | Potassium hydroxide gradient | Suppressed Conductivity | lcms.czthermofisher.comthermofisher.com |
Titration and Spectrophotometric Methods
While chromatographic techniques are highly specific and sensitive, titration and spectrophotometric methods offer simpler and often more cost-effective alternatives for the quantification of this compound.
Potentiometric titration is a classic and reliable method for determining the total amount of this compound in a sample. jmscience.com This method is recognized in pharmacopeias for the assay of this compound. wjarr.com The procedure typically involves dissolving the this compound sample in a non-aqueous solvent, such as glacial acetic acid, and titrating it with a standard solution of a strong acid, like perchloric acid dissolved in acetic acid. jmscience.comnihs.go.jp The endpoint of the titration is determined by monitoring the change in potential using an electrode system. jmscience.com
For accurate results, the sample is often dried to remove any water of hydration before analysis. jmscience.comnihs.go.jp A blank determination is also performed to correct for any impurities in the solvent. nihs.go.jp
A typical procedure for the potentiometric titration of this compound is outlined below:
| Step | Description | Source(s) |
| Sample Preparation | Dry the this compound sample (e.g., at 180°C for 2 hours) to remove water. | jmscience.comnihs.go.jp |
| Dissolution | Dissolve a precisely weighed amount of the dried sample in glacial acetic acid. | jmscience.comnihs.go.jp |
| Titration | Titrate the solution with a standardized 0.1 M perchloric acid-acetic acid solution. | jmscience.com |
| Endpoint Detection | Monitor the potential change with a suitable electrode system to determine the equivalence point. | jmscience.comnihs.go.jp |
Colorimetric and photometric assays provide a sensitive means of quantifying citrate, often by enzymatic reactions that produce a colored or fluorescent product. researchgate.netsigmaaldrich.com These methods are frequently available as commercial kits and are well-suited for high-throughput screening. sigmaaldrich.comassaygenie.com
In a typical enzymatic assay, citrate is converted to pyruvate (B1213749) through a series of reactions. The pyruvate is then oxidized in a reaction that is coupled to the conversion of a probe into a product that can be measured colorimetrically (at a specific wavelength, e.g., 570 nm) or fluorometrically (at specific excitation and emission wavelengths, e.g., λex/em = 530/585 nm). sigmaaldrich.comassaygenie.com The intensity of the color or fluorescence is directly proportional to the citrate concentration in the original sample. sigmaaldrich.comassaygenie.com
These assays can be highly sensitive, with linear detection ranges down to the micromolar level. sigmaaldrich.comassaygenie.com
| Assay Type | Principle | Detection | Linear Detection Range (Example) | Source(s) |
| Colorimetric | Enzymatic conversion of citrate to a colored product. | Absorbance at ~570 nm | 4 to 400 µM | sigmaaldrich.comassaygenie.com |
| Fluorometric | Enzymatic conversion of citrate to a fluorescent product. | Fluorescence at λex/em = ~530/585 nm | 0.5 to 40 µM | sigmaaldrich.comassaygenie.com |
A classic colorimetric reaction for citrate involves the formation of a colored complex, such as in the Benedict's test, which detects reducing sugars but can be adapted for other analyses. jove.com In this test, this compound is a component of the reagent, acting as a complexing agent to keep copper(II) ions in solution. jove.com While not a direct assay for citrate, it highlights its role in colorimetric chemistry. More specific colorimetric methods for citrate rely on enzymatic reactions as described above.
Spectrophotometric Determination in Pharmaceutical Preparations
Spectrophotometry offers a convenient and accessible method for the quantitative analysis of citrate in pharmaceutical formulations. A notable ultraviolet (UV) spectrophotometric method involves the measurement of citric acid's absorbance at approximately 209 nm. nih.govresearchgate.net This is achieved under acidic conditions (pH < 1.0), typically using hydrochloric acid, to suppress the dissociation of citrate ions. nih.govresearchgate.net
Validation studies, following International Conference on Harmonisation (ICH) guidelines, have demonstrated the method's high linearity, with a correlation coefficient (r²) of 0.9999 over a citrate concentration range of 0.5–5.0 mmol/L. nih.govresearchgate.net The technique is characterized by its excellent precision and accuracy, with the coefficient of variation consistently below 2% RSD. nih.govresearchgate.net This procedure has been successfully applied to determine citrate content in oral electrolyte solutions. nih.govresearchgate.net
Another approach involves the use of hydrotropic solubilizing agents, such as a 0.1M this compound solution, to analyze poorly water-soluble drugs like Naproxen via UV spectrophotometry. ajrconline.org In this method, Naproxen exhibits maximum absorbance at 330 nm and follows Beer's law in the concentration range of 20-140 mcg/mL. ajrconline.org
Furthermore, colorimetric assay kits are commercially available for the determination of citrate. sigmaaldrich.comabcam.com These kits utilize an enzymatic reaction where citrate is converted to pyruvate. sigmaaldrich.comabcam.com The pyruvate is then oxidized, leading to the development of a colored and fluorescent product. sigmaaldrich.comabcam.com The concentration of citrate is directly proportional to the color intensity at 570 nm or the fluorescence intensity at an excitation/emission of 530/585 nm. sigmaaldrich.com These kits offer a linear detection range of 4 to 400 μM for colorimetric assays and 0.5 to 40 μM for fluorometric assays. sigmaaldrich.com
Mass Spectrometry Applications
Coupling with Chromatography for Complex Mixture Analysis (e.g., GC-MS for phthalic acid esters)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of complex mixtures. In the context of analyzing phthalic acid esters (PAEs) in various matrices, this compound plays a crucial role in the sample preparation method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov
A modified QuEChERS method for determining 15 different PAEs in edible oils utilizes a salt packet containing magnesium sulfate (B86663), sodium chloride, this compound dihydrate, and sodium hydrogencitrate sesquihydrate for extraction. nih.govnih.govresearchgate.net Following extraction with acetonitrile (B52724) and a cleanup step, the PAEs are determined by GC-MS/MS. nih.govnih.govresearchgate.net This method demonstrates good linearity with correlation coefficients greater than 0.990 in the concentration range of 4–2000 μg kg⁻¹. nih.govresearchgate.net The limits of detection (LOD) and quantification (LOQ) are reported to be in the ranges of 0.02 to 8.00 μg kg⁻¹ and 0.07 to 26.68 μg kg⁻¹, respectively. nih.govresearchgate.net
Similarly, a miniaturized QuEChERS method for analyzing six PAEs in mussel samples also employs a commercial extraction salt packet containing this compound dihydrate and sodium hydrogencitrate sesquihydrate. nih.gov After extraction and purification, the phthalates are determined by a GC-MS system operating in selected ion monitoring (SIM) mode. nih.gov This method has shown recoveries between 79% and 108% and reproducibility with coefficients of variation from 4.9% to 12.1%. nih.gov The limits of quantification for this method ranged from 0.53 to 38.0 μg per kg dry weight. nih.gov
Advanced Analytical Techniques for Material Characterization
Dynamic Light Scattering (DLS) for Nanoparticle Hydrodynamic Diameter and Zeta Potential
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution profile of small particles in suspension, including the hydrodynamic diameter and the zeta potential, which is an indicator of colloidal stability. This compound is frequently used as a stabilizing agent in the synthesis of various nanoparticles, and DLS is instrumental in characterizing these citrate-stabilized nanoparticles.
In the synthesis of iron oxide nanoparticles (IONPs), this compound acts as a stabilizer, influencing the final particle size and stability. rsdjournal.orgrsdjournal.org DLS measurements have shown that IONPs stabilized with this compound can have a hydrodynamic diameter as small as 25.58 ± 7 nm. rsdjournal.orgbiomedpharmajournal.org The zeta potential of these citrate-stabilized IONPs has been measured at -48.6 mV and -50.8 ± 3.9 mV, indicating good colloidal stability. rsdjournal.orgbiomedpharmajournal.org For comparison, unstabilized IONPs can aggregate to sizes in the micrometer range. rsdjournal.org
Similarly, for gold nanoparticles (AuNPs) synthesized via citrate reduction, DLS is used to evaluate the average size, size distribution, and potential for aggregation. preprints.orgmdpi.com Studies have reported average particle sizes for citrate-capped AuNPs ranging from approximately 3.3 nm to 20.26 nm. preprints.orgmdpi.com The zeta potential for these nanoparticles is typically negative, with reported values around -17.66 mV and -31.8 mV, confirming the role of the negatively charged citrate ions in stabilizing the nanoparticles. mdpi.commdpi.com
The table below summarizes DLS data for nanoparticles synthesized with this compound from various studies.
| Nanoparticle Type | Stabilizer | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Iron Oxide (IONPs) | This compound | 58.95 | 0.19 | -48.6 | rsdjournal.org |
| Iron Oxide (IONPs) | This compound | 25.58 ± 7 | - | -50.8 ± 3.9 | biomedpharmajournal.org |
| Gold (AuNPs) | This compound | 3.3 ± 0.9 | 0.574 | -2.33 | preprints.org |
| Gold (AuNPs) | This compound | 20.26 | 0.27 | -17.66 | mdpi.com |
| Silver (AgNPs) | This compound | - | - | < -30 | dovepress.com |
Electrochemical Impedance Spectroscopy (EIS) in Corrosion Studies
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the mechanisms of corrosion and the effectiveness of corrosion inhibitors. This compound has been studied as an environmentally friendly corrosion inhibitor for various metals, and EIS is a key tool in evaluating its performance.
When this compound is used as a corrosion inhibitor for low-alloy steel in a neutral chloride environment, EIS results indicate the adsorption of citrate ions onto the steel surface, leading to the formation of a protective film. scilit.comscispace.comresearchgate.net This film, likely composed of Fe-citrate complexes, increases the charge transfer resistance of the steel. scilit.comscispace.comresearchgate.net Studies have shown that as the concentration of this compound increases (up to 2.5 g/l), the charge transfer resistance of the steel sample also increases, signifying enhanced corrosion protection. researchgate.net
For mild steel in synthetic cooling water, EIS plots have revealed that tri-sodium citrate (TSC) increases the polarization resistance, confirming its inhibitory action. researchgate.netscite.ai The inhibition efficiency of TSC was found to increase with immersion time. researchgate.netscite.ai In combination with other compounds, such as 2-carboxyethyl phosphonic acid (2CEPA) and zinc ions, this compound has been shown to achieve a high inhibition efficiency of 96% at a concentration of 25 ppm, attributed to the formation of a protective film. drdo.gov.in
The table below presents findings from EIS studies on this compound as a corrosion inhibitor.
| Metal | Corrosive Environment | Inhibitor System | Key EIS Finding | Inhibition Efficiency (%) | Reference |
| Low-alloy steel 09G2S | 0.1% NaCl | This compound | Increased charge transfer resistance | - | researchgate.net |
| Mild Steel | Synthetic Cooling Water | Tri-sodium citrate (TSC) | Increased polarization resistance | 89 (at 10⁻³ M) | researchgate.netscite.ai |
| Mild Steel | 60 ppm Chloride | 2CEPA (25 ppm) + Zinc (25 ppm) + Trisodium (B8492382) Citrate (25 ppm) | Formation of a protective film | 96 | drdo.gov.in |
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis of Surface Films
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis are complementary techniques used to characterize the surface morphology and elemental composition of materials, respectively. In corrosion science, they provide direct evidence of the formation and nature of protective films formed by inhibitors like this compound.
Studies on low-alloy steel in a neutral environment have used SEM to confirm the formation of a protective film on the steel surface in the presence of this compound. scilit.comscispace.comresearchgate.netsemanticscholar.org In the absence of the inhibitor, the steel surface shows significant corrosion damage and the presence of corrosion products. semanticscholar.org However, with an increasing concentration of this compound, the number of corrosion damages and products gradually decreases. semanticscholar.org At an optimal concentration of 2.5 g/l, a homogeneous protective film is observed, which effectively blocks the corrosive solution from reaching the metal surface. semanticscholar.org
EDX analysis complements the SEM observations by providing the elemental composition of the surface. In the presence of a this compound-based inhibitor, EDX analysis can confirm the presence of elements from the inhibitor on the metal surface, supporting the mechanism of adsorption and film formation. scilit.comresearchgate.net For instance, in a ternary inhibitor system containing a phosphonated glycine (B1666218), Zn²⁺, and citrate, SEM images showed a much smoother surface compared to the corroded control surface, and EDX would be used to confirm the presence of the inhibitor components in the protective layer. scirp.org
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Metal Analysis
Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful analytical technique used for the determination of trace and ultra-trace elemental impurities in various samples, including pharmaceutical materials like this compound. azom.comlibretexts.org Its high sensitivity, precision, and ability to detect a wide range of elements at very low concentrations make it a preferred method for ensuring the purity and safety of pharmaceutical excipients. wikipedia.orgthermofisher.com
The fundamental principle of ICP-MS involves the ionization of a sample by an inductively coupled plasma (ICP), which is a high-temperature source of ionized argon gas. thermofisher.comanalytik-jena.com The sample, typically in a liquid form, is introduced into the plasma, where it is desolvated, vaporized, atomized, and finally ionized. wikipedia.org The resulting ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). analytik-jena.com A detector then quantifies the number of ions for each m/z, allowing for the determination of the elemental composition of the original sample. analytik-jena.comresearchgate.net Compared to other atomic spectroscopy methods like atomic absorption spectroscopy, ICP-MS offers greater speed, precision, and sensitivity. wikipedia.org
In the context of this compound analysis, ICP-MS is crucial for quantifying elemental impurities that may be present from raw materials or introduced during the manufacturing process. drawellanalytical.comresearchgate.net Regulatory bodies like the United States Pharmacopeia (USP) have moved towards requiring modern instrumental methods such as ICP-MS for controlling elemental impurities in pharmaceutical products, replacing older, less specific methods. spectroscopyonline.com
Sample Preparation and Method Validation
Proper sample preparation is critical for accurate ICP-MS analysis. For this compound, this typically involves dissolving the solid sample in a suitable solvent, often dilute nitric acid, to create a solution that can be introduced into the instrument. sci-hub.senih.gov One study detailed a method where drug product samples containing this compound were diluted 30-fold with 0.5% nitric acid before analysis. sci-hub.se It is essential that all reagents and diluents are of ultra-trace metal grade to avoid contamination. sci-hub.se
Method validation is a stringent requirement to ensure the reliability of ICP-MS results. drawellanalytical.com This process involves demonstrating the method's accuracy, precision, specificity, and robustness. spectroscopyonline.com For instance, a study evaluating elemental impurities in various therapeutic proteins, which included this compound as an excipient, utilized an ICP-MS method validated according to USP <233>. sci-hub.se The instrumental conditions, such as nebulizer gas flow, RF power, and lens voltage, were optimized daily. sci-hub.se
Research Findings and Data
Research has demonstrated the effectiveness of ICP-MS in detecting a wide range of elemental impurities in materials like this compound. A comprehensive study analyzed over two hundred samples of various biologic therapeutics, many of which contained this compound as an excipient. sci-hub.se The study measured elements from Class 1 (As, Cd, Hg, Pb), Class 2A (Co, V, Ni), and Class 3 (Cu, Sb, Li) as defined by regulatory guidelines. sci-hub.se The results consistently showed that the maximum levels of these elemental impurities were well below the control thresholds set by the International Council for Harmonisation (ICH) Q3D guidelines. sci-hub.se
Another investigation focused on the development of a multi-element ICP-MS survey method as an alternative to the traditional heavy metals limit test. researchgate.net This research highlighted the capability of ICP-MS to provide sensitive and semi-quantitative to quantitative analysis for a broad spectrum of elements in pharmaceutical materials. researchgate.net
The following table presents a summary of maximum observed elemental impurity levels in excipients, including this compound, from a study on therapeutic proteins. These values are compared against the ICH Q3D control thresholds for parenteral administration.
| Element | Maximum Observed Level in Excipients (µg/g) | ICH Q3D Control Threshold (µg/g) |
| Arsenic (As) | < 0.05 | 1.5 |
| Cadmium (Cd) | < 0.01 | 0.5 |
| Mercury (Hg) | < 0.05 | 3.0 |
| Lead (Pb) | < 0.05 | 0.5 |
| Cobalt (Co) | < 0.01 | 5.0 |
| Vanadium (V) | < 0.01 | 10.0 |
| Nickel (Ni) | < 0.05 | 20.0 |
| Copper (Cu) | 0.14 | 100.0 |
| Antimony (Sb) | < 0.05 | 90.0 |
| Lithium (Li) | < 0.1 | Not Established |
Data sourced from a study on elemental impurities in therapeutic proteins. sci-hub.se The ICH Q3D thresholds are for parenteral daily doses of ≤ 10 g.
In some cases, the matrix of the sample itself can interfere with the analysis. One report noted that a specific lot of this compound was found to interfere with the recovery of lead, highlighting the importance of lot-to-lot testing and robust method validation to account for potential matrix effects. usp.org
Furthermore, research into the catalyzed treatment of heavy metals in biological samples has utilized trithis compound as a medium. In one such study, ICP-MS was employed to analyze the initial and final concentrations of arsenic, lead, cadmium, and nickel in green-lipped mussels treated with a catalyzed trithis compound solution. scirp.org The results demonstrated a significant reduction in the levels of these heavy metals, showcasing the utility of ICP-MS in verifying the efficacy of such treatment processes. scirp.org
The following interactive table displays the initial and final concentrations of heavy metals in a biological sample after treatment with a catalyzed trithis compound medium, as determined by ICP-MS.
| Metal | Initial Concentration (µg/g) | Final Concentration (µg/g) | Percentage Removal (%) |
| Arsenic (As) | 1.65 ± 0.89 | 0.75 ± 0.04 | 54.34 |
| Lead (Pb) | 6.25 ± 0.69 | 1.07 ± 0.02 | 82.89 |
| Cadmium (Cd) | 1.27 ± 0.25 | 0.32 ± 0.10 | 75.02 |
| Nickel (Ni) | 2.00 ± 1.05 | 0.76 ± 0.01 | 61.83 |
Data from a study on heavy metal treatment using catalyzed trithis compound. scirp.org
Environmental Applications and Remediation
Heavy Metal Chelation and Removal from Contaminated Media
Sodium citrate (B86180) acts as an effective chelating agent, forming stable, water-soluble complexes with various heavy metal ions. This characteristic is harnessed for environmental remediation purposes, including the decontamination of soil and water.
Extraction from Contaminated Soils and Water
Sodium citrate is utilized as a washing agent to extract heavy metals from contaminated soils. core.ac.ukjst.go.jp It functions by forming complexes with metal ions, thereby mobilizing them from the soil matrix into an aqueous solution that can be removed. jst.go.jp Research has shown its effectiveness in leaching metals such as lead (Pb), zinc (Zn), cadmium (Cd), and copper (Cu). researchgate.net
Studies comparing different chelating agents have provided insights into the relative effectiveness of this compound. For instance, in the removal of copper and nickel from artificially contaminated soil, the extraction efficiency was found to follow the order: chitosan (B1678972) > EDTA > this compound. scirp.orgirjet.netresearchgate.net Despite being less potent than EDTA in some cases, its biodegradable nature makes it an environmentally friendlier option. jst.go.jp The pH of the this compound solution is a critical factor influencing its extraction efficiency. researchgate.net For example, combining a chelating agent like GLDA with this compound did not enhance the leaching efficiency for lead. mdpi.com
One study highlighted that a two-step washing process, first at a low pH (around 2) followed by a higher pH (around 5), significantly increased the extraction percentages of lead and copper. researchgate.net Another investigation demonstrated that the application of ultrasound can substantially enhance the extraction of heavy metals by citrate, achieving higher removal rates in a much shorter time compared to conventional washing. researchgate.net
Table 1: Comparative Extraction Efficiency of Chelating Agents for Copper and Nickel
| Chelating Agent | Relative Extraction Efficiency |
|---|---|
| Chitosan | > |
| EDTA | > |
| This compound |
Role in Bioremediation Processes
This compound plays a significant role in enhancing bioremediation processes, particularly in the context of microbially induced carbonate precipitation (MICP). nih.gov This technique is employed for the remediation of heavy metal-contaminated soil. nih.govresearchgate.net The addition of this compound can accelerate the mineralization process and the rate of crystallization. nih.gov
In the bioremediation of lead-contaminated soil using MICP, the addition of this compound was shown to significantly improve the removal of lead, with one study reporting a 90.1% removal rate, which was better than traditional MICP alone. nih.govresearchgate.net It is suggested that this compound increases the aggregation capacity of calcium ions, which accelerates the formation of calcium carbonate. nih.govresearchgate.net This process helps to immobilize heavy metals, reducing their mobility and bioavailability in the soil. researchgate.net The presence of citrate can also introduce an entrance pathway for metal-citrate complexes into microbial cells like Bacillus subtilis, which can be a mechanism for accumulating toxic ions as part of a bioremediation strategy. rug.nl
Removal of Calcium and Magnesium Ions from Water
This compound is an effective agent for water softening due to its ability to chelate calcium (Ca²⁺) and magnesium (Mg²⁺) ions, the primary contributors to water hardness. getwsu.commdpi.comnuvoh2o.com This process, known as chelation, involves this compound forming stable bonds with these metal ions, sequestering them and preventing them from forming scale deposits in pipes (B44673) and appliances. nuvoh2o.com
A novel approach involves the use of a calcium alginate-sodium citrate composite aerogel (CA-SC) for the removal of these ions. mdpi.comresearchgate.netnih.gov This material has demonstrated high affinity and efficiency in removing Ca²⁺ and Mg²⁺ from aqueous solutions. mdpi.comnih.gov The aerogel can be regenerated through a simple pickling process, allowing for repeated use. nih.gov
Table 2: Maximum Adsorption Capacities of CA-SC Aerogel
| Ion | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) |
|---|---|---|
| Calcium (Ca²⁺) | 62.38 | 96.5 |
| Magnesium (Mg²⁺) | 36.23 | 96.8 |
Flue Gas Desulfurization (FGD) Processes
The citrate process is a regenerable flue gas desulfurization (FGD) technology developed to remove sulfur dioxide (SO₂) from industrial stack gases. ntis.govunt.edu In this process, SO₂ is absorbed from the flue gas using a solution of citric acid and this compound. ntis.govresearchgate.net This method is applicable to gas streams containing 0.1 to 2% SO₂ by volume. ntis.govunt.edu
The absorbed SO₂ is then reacted with hydrogen sulfide (B99878) (H₂S) to precipitate elemental sulfur, which is a marketable product. ntis.govresearchgate.net This reaction also regenerates the citrate solution, allowing it to be recycled back into the absorption stage. researchgate.net The process is considered a regenerative or recovery process, which avoids the sludge disposal problems associated with "throwaway" methods that use lime or limestone slurries. google.com
Key parameters influencing the efficiency of the citrate process include the concentration of the this compound solution, gas flow rate, and absorption temperature. researchgate.net Studies have shown that higher concentrations of this compound and lower flue gas flow rates are more conducive to SO₂ absorption. mdpi.com For instance, research using a 0.5 M tribasic this compound solution at 35°C achieved an SO₂ saturation time of 511 minutes on average under optimized conditions. researchgate.net
Theoretical and Computational Studies
Molecular Modeling of Sodium Citrate (B86180) Interactions
Molecular modeling, particularly through molecular dynamics (MD) simulations, provides atomic-level insights into the interactions of sodium citrate with various molecules and surfaces. These simulations are crucial for understanding its role as an excipient in pharmaceutical formulations, a capping agent for nanoparticles, and its influence on biological systems.
MD simulations have been employed to study the interactions between this compound, glycine (B1666218), and an antibody fragment (Fab) to understand how these excipients modulate protein stability. acs.orgnih.gov In these studies, simulations were performed at a constant temperature (338 K) and pressure (1 atm) in a cubic box. acs.orgnih.gov The CHARMM36m force field was used for the protein and excipients, with the TIP3P model for water. acs.orgnih.gov These simulations revealed a complex interplay where glycine can displace water and surface-bound citrate molecules from the Fab surface. acs.orgnih.gov This displacement reduces the protein's short-timescale dynamics, as measured by root-mean-square fluctuation (RMSF), but can increase conformational changes over longer timescales. acs.orgnih.gov
The development of accurate force fields for the citrate anion is essential for reliable simulations. Researchers have developed CHARMM-compatible force fields for citrate based on first-principles simulations under aqueous conditions, validated against MP2/6-31G* level electronic structure theory calculations. researchgate.netrsc.org These force fields allow for extended MD simulations that offer unique insights into the influence of coordinating Na+ counterions on the aqueous structure of citrate. researchgate.netrsc.org
Furthermore, reactive force field (ReaxFF) based MD simulations have been used to investigate the adsorption of trisodium (B8492382) citrate on gold nanoparticles (AuNPs) in aqueous solutions. rsc.org These simulations, which can model chemical reactions, show that citrate molecules form a stable, self-assembled layer on the gold surface, with carboxyl groups binding to the gold through one or both oxygen atoms. rsc.org The presence of sodium counterions within this adsorbed layer is also observed. rsc.org Such studies are critical for understanding how this compound functions as a stabilizing agent in nanoparticle synthesis. rsc.orgresearchgate.net
Table 1: Parameters and Findings from Molecular Dynamics (MD) Simulations of this compound Interactions
| System Studied | Simulation Method/Force Field | Key Parameters | Key Findings | Reference(s) |
|---|---|---|---|---|
| Antibody Fragment (Fab) with Glycine and Citrate | All-atom MD / CHARMM36m, TIP3P water model | T=338 K, P=1 atm, 50 mM ionic strength, 60 ns production runs | Glycine displaces water and citrate from the Fab surface, reducing short-term dynamics but increasing long-term conformational changes. acs.orgnih.gov | acs.orgnih.govucl.ac.uk |
| Aqueous Citrate Solution | First-principles and Force-field MD / Custom CHARMM-compatible | Validated against MP2/6-31G* calculations | Developed a new force-field for citrate; simulations showed the influence of Na+ counterions on citrate's aqueous structure. researchgate.netrsc.org | researchgate.netrsc.org |
| Trithis compound on Gold Nanoparticles (AuNPs) | Reactive Force Field MD (ReaxFF) | 3 nm AuNP, explicit water and Na+ ions, acidic and basic conditions | Citrate forms a stable, self-assembled layer on the AuNP surface; carboxyl groups bind to gold, and Na+ ions are present in the adsorbed layer. rsc.org | rsc.org |
| Bitumen-Water-Quartz System | Dynamic Contact Angle Measurement | pH 8.5, varying concentrations of Na3Cit and CaCl2 | This compound accelerates the displacement of bitumen from quartz surfaces and reduces the final water contact angle. acs.org | acs.org |
Simulations of Crystal Nucleation and Growth
Computational studies are instrumental in elucidating the mechanisms of this compound crystallization, a process vital for its industrial production and purification. These simulations help in understanding and controlling factors that determine crystal quality, size, and shape.
The fundamental aspects of crystallization, namely nucleation and growth, are heavily influenced by the degree of supersaturation. mdpi.com Simulations and experimental studies have shown that for this compound, the optimal crystal nucleation and growth rates are achieved when the cooling rate is controlled between 5 °C and 12 °C per hour. mdpi.comencyclopedia.pub This controlled cooling can effectively produce this compound particles in the desired size range of 0.38 to 0.83 mm. mdpi.comencyclopedia.pub
Computational Fluid Dynamics (CFD) is another powerful tool used to model crystallization processes. researchgate.netacs.org CFD simulations can predict the hydrodynamic effects within a crystallizer, such as mixing, turbulence, and heat transfer, which all impact crystal size distribution. researchgate.netacs.org When coupled with population balance equations (PBE), these models can predict the evolution of the crystal population, although they may overestimate the crystal size distribution if factors like particulate attrition are not included. acs.org
The timing and amount of seed crystal addition are also critical parameters that can be optimized through modeling. For this compound production, it has been determined that the ideal moment to add a crystal seed is when the material-to-liquid ratio reaches 1.34 g/mL. mdpi.comencyclopedia.pub This, combined with the optimal cooling rate, leads to the formation of crystals with a uniform particle size. mdpi.comencyclopedia.pub
Simulations have also been used to understand the role of citrate as a modulator in the crystallization of other substances, such as calcium oxalate (B1200264) monohydrate (COM), a primary component of kidney stones. mcgill.cakarger.com Molecular dynamics simulations predicted the binding energies of citrate to different faces of the COM crystal, explaining why citrate preferentially inhibits growth on specific crystal faces, thereby altering the crystal's final shape. mcgill.cakarger.com
Table 2: Simulated and Experimentally Determined Optimal Parameters for Citrate Crystallization
| Parameter | Optimal Value/Range | Effect | System | Reference(s) |
|---|---|---|---|---|
| Cooling Rate | 5–12 °C/h | Controls particle size to 0.38–0.83 mm | This compound | mdpi.comencyclopedia.pub |
| Seed Addition Timing | Material/liquid ratio of 1.34 g/mL | Induces crystallization and leads to uniform particle size | This compound | mdpi.comencyclopedia.pub |
| Supersaturation | 1.05–1.15 | Optimizes nucleation and crystal growth rates | Potassium Citrate | mdpi.comencyclopedia.pub |
| Modeling Technique | CFD-PBE | Predicts crystal size distribution (CSD) | General Crystallization | acs.org |
Quantum Chemical Calculations on this compound Complexes
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of this compound and its complexes. These methods are used to refine crystal structures, calculate interaction energies, and model reaction pathways at a quantum level.
DFT has been successfully used to optimize the crystal structures of various this compound polymorphs, such as anhydrous trithis compound and a second polymorph of sodium dihydrogen citrate. nih.goviucr.org In these studies, geometry optimization is typically performed using a functional like B3LYP with appropriate basis sets for each atom (e.g., Gatti et al. for C, H, O and Dovesi et al. for Na). nih.goviucr.org The strong agreement between the Rietveld-refined experimental structure and the DFT-optimized structure provides confidence in the determined crystal structure, with root-mean-square deviations of non-hydrogen atoms being as low as 0.148 Å. nih.gov
These calculations also provide insights into the coordination environment of the sodium ion. For instance, in anhydrous trithis compound, DFT calculations helped to characterize two independent five-coordinate Na+ ions and one six-coordinate Na+ ion. iucr.org
Quantum chemical modeling has also been applied to understand the synthesis of metal sulfide (B99878) and selenide (B1212193) films where trithis compound acts as a complexing agent. lpnu.uascispace.com Semi-empirical quantum methods are used to model the formation of transitional reactive complexes between the metal ion (e.g., Zn(II), Cd(II)), citrate, and the chalcogenizing agent. lpnu.uascispace.com These simulations establish that the synthesis process occurs through several intermediate stages and can predict the energetic favorability of these reaction steps. lpnu.uascispace.com
Furthermore, DFT simulations have been used to calculate the adsorption energies of this compound on different facets of cadmium sulfide (CdS) nanocrystals. researchgate.net These calculations are crucial for understanding shape-controlled nanocrystal growth, as they reveal which crystal faces the citrate molecule will preferentially bind to, thereby inhibiting their growth and dictating the final morphology of the nanocrystal. researchgate.net
Table 3: Summary of Quantum Chemical Calculation Studies on Citrate Complexes
| System Studied | Computational Method | Key Parameters | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sodium Dihydrogen Citrate Polymorph | DFT Geometry Optimization | CRYSTAL09, B3LYP functional | Optimized structure showed good agreement with experimental data (RMSD = 0.148 Å), confirming the structure. nih.gov | nih.gov |
| Anhydrous Trithis compound | DFT Geometry Optimization | CRYSTAL09, B3LYP functional | Characterized the coordination of Na+ ions (five- and six-coordinate) and the 3D framework of the crystal. iucr.org | iucr.org |
| ZnS and CdS Film Synthesis | Semi-empirical Quantum Modeling | Formation of transitional molecular reactive complexes | Modeled the multi-stage reaction pathway involving citrate as a complexing agent for the metal ion. lpnu.uascispace.com | lpnu.uascispace.com |
| This compound on CdS Nanocrystals | DFT Adsorption Energy Calculations | Adsorption on (101), (1-10), and (011) facets | Calculated adsorption energies to predict preferential binding and explain shape-controlled growth of nanocrystals. researchgate.net | researchgate.net |
| Uranyl(VI)-Citrate Complexes | DFT in combination with FT-IR spectroscopy | Aqueous solution models | Elucidated complex structures, including the participation of the deprotonated hydroxyl group in metal binding. researchgate.net | researchgate.net |
Computational Studies on Biological Pathways
Computational approaches, including in silico docking, metabolomics, and metabolic flux analysis, are increasingly used to understand the role of this compound in biological pathways. These studies reveal how citrate modulates metabolic networks and influences cellular processes.
Citrate is a central node in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid synthesis. nih.govnih.gov Computational studies combined with untargeted metabolomics have been used to investigate how this compound supplementation enhances the production of S-adenosyl-methionine (SAM) in Pichia pastoris. mdpi.com The results showed that adding this compound significantly altered the flux distribution of central carbon metabolism. mdpi.com Specifically, metabolic flux analysis revealed that the reaction fluxes for the glycolysis pathway, pentose (B10789219) phosphate (B84403) pathway, TCA cycle, and glyoxylate (B1226380) pathway increased by 20.45%, 22.08%, 24.19%, and 29.32%, respectively. mdpi.com This shift provides the necessary precursors for enhanced SAM biosynthesis. mdpi.com
In another study, proteomics analysis was used to investigate how this compound affects gentamicin (B1671437) biosynthesis in Micromonospora echinospora. mdpi.com The findings indicated that this compound downregulated key enzymes in the glycolytic and TCA pathways, which paradoxically led to an increase in the synthesis of the secondary metabolite, gentamicin. mdpi.com This highlights the complex regulatory role of citrate in different organisms and metabolic contexts.
In silico molecular docking studies have been conducted to explore how this compound might exert anti-virulence effects on pathogenic bacteria like Pseudomonas aeruginosa and Serratia marcescens. mdpi.commdpi.com These computational models predict that citrate can bind to and block Quorum Sensing (QS) receptors, which are crucial for regulating bacterial virulence. mdpi.commdpi.com This binding is proposed as the mechanism behind the observed downregulation of virulence-encoding genes and the inhibition of biofilm formation, motility, and toxin production. mdpi.commdpi.com
Furthermore, computational and metabolic flux analyses are used to study the function of the sodium-dependent citrate transporter (NaCT, encoded by the SLC13A5 gene). mdpi.comnih.govpnas.org These studies show that extracellular citrate can be imported and metabolized, contributing significantly to pathways like lipogenesis, especially under hypoxic conditions when other metabolic routes are constrained. nih.govmdpi.com
Table 4: Impact of this compound on Biological Pathways from Computational Studies
| Organism/System | Computational Method | Biological Pathway Affected | Key Finding | Reference(s) |
|---|---|---|---|---|
| Pichia pastoris | Untargeted Metabolomics, Metabolic Flux Analysis | Central Carbon Metabolism (TCA, Glycolysis, etc.) | This compound increased metabolic fluxes in major pathways (e.g., TCA cycle by 24.19%) to enhance SAM production. mdpi.com | mdpi.com |
| Pseudomonas aeruginosa | In silico Docking | Quorum Sensing (QS) | Citrate is predicted to block QS receptors, downregulating virulence genes and inhibiting biofilm formation. mdpi.com | mdpi.comresearchgate.net |
| Serratia marcescens | In silico Docking | Quorum Sensing (QS) | This compound shows binding affinity to QS receptors, explaining its anti-virulence activity. mdpi.com | mdpi.com |
| Micromonospora echinospora | Proteomics Analysis | Glycolysis, TCA Cycle | This compound downregulated key enzymes in the glycolytic and TCA pathways, altering secondary metabolite synthesis. mdpi.com | mdpi.com |
| Mammalian Cells (HCC, Neurons) | Metabolic Flux Analysis | Citrate Transport (SLC13A5), Lipogenesis | Extracellular citrate import contributes to fatty acid synthesis, particularly under hypoxic conditions. nih.govpnas.org | nih.govpnas.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
